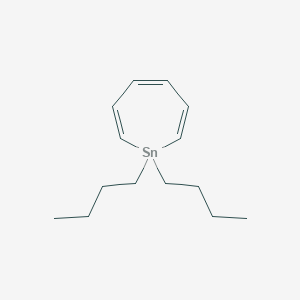
1,1-Dibutyl-1H-stannepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-1H-stannepine is an organotin compound with the molecular formula C14H24Sn. It is a derivative of stannepin, where two butyl groups are attached to the tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutyl-1H-stannepine can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-dibutyl-1-stannacyclohexa-2,5-diene with methyllithium and diisopropylamine in an inert atmosphere. The reaction is typically carried out in diethyl ether and hexane at low temperatures (-78°C), followed by warming to room temperature .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutyl-1H-stannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce various organotin halides .
Scientific Research Applications
1,1-Dibutyl-1H-stannepine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Dibutyl-1H-stannepine involves its interaction with molecular targets, primarily through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or cellular components, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibutyl-1-stannacyclohepta-2,4,6-triene
- 1,1-Dibutyl-4H-stannepine
- 1,1-Dibutyl-1-stannacyclohexa-2,5-diene
Uniqueness
1,1-Dibutyl-1H-stannepine is unique due to its specific structure, which allows for distinct reactivity and applications compared to other organotin compounds. Its ability to form stable tin-carbon bonds makes it valuable in organic synthesis and materials science .
Properties
CAS No. |
114245-35-1 |
|---|---|
Molecular Formula |
C14H24Sn |
Molecular Weight |
311.05 g/mol |
IUPAC Name |
1,1-dibutylstannepine |
InChI |
InChI=1S/C6H6.2C4H9.Sn/c1-3-5-6-4-2;2*1-3-4-2;/h1-6H;2*1,3-4H2,2H3; |
InChI Key |
UZPWFXWJNQUTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C=CC=CC=C1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



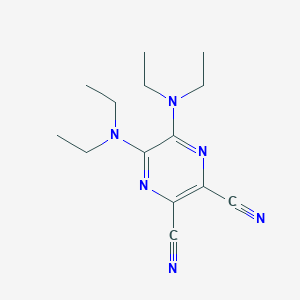
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
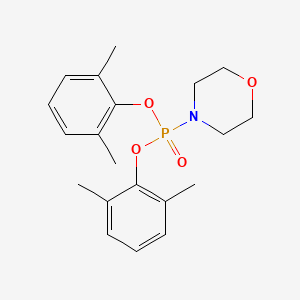
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
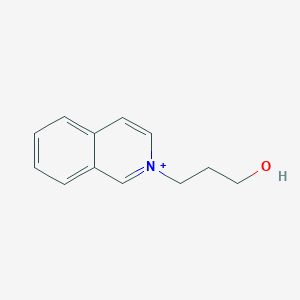
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)

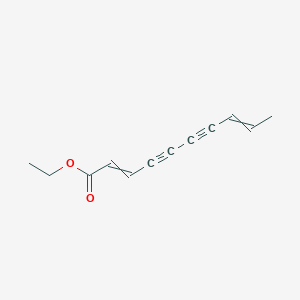

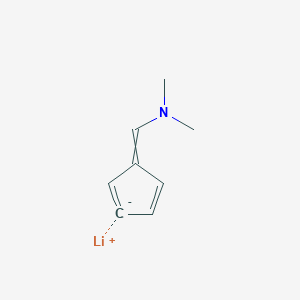
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
